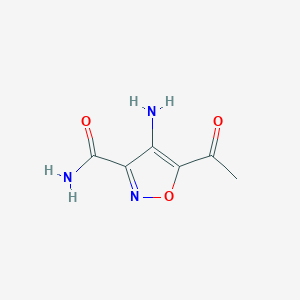![molecular formula C16H15N5O3 B4327108 N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4327108.png)
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, commonly known as ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). It has shown promising results in pre-clinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histone proteins. ACY-1215 selectively inhibits N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, leading to increased acetylation of histones and other proteins. This, in turn, leads to changes in gene expression and cellular processes, including cell cycle progression, apoptosis, and autophagy.
Biochemical and Physiological Effects:
Inhibition of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide by ACY-1215 has been shown to have several biochemical and physiological effects. These include the induction of cell cycle arrest and apoptosis in cancer cells, the reduction of protein aggregation and neuroinflammation in neurodegenerative disorders, and the modulation of immune responses in inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ACY-1215 is its specificity for N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, which reduces the risk of off-target effects. In addition, ACY-1215 has shown good oral bioavailability and pharmacokinetic properties in pre-clinical studies. However, one limitation of ACY-1215 is its relatively low potency compared to other HDAC inhibitors. This may limit its efficacy in some disease models.
Zukünftige Richtungen
There are several potential future directions for research on ACY-1215. These include:
1. Clinical trials to evaluate the safety and efficacy of ACY-1215 in humans with various diseases.
2. Development of more potent and selective N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide inhibitors based on the structure of ACY-1215.
3. Investigation of the role of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in other diseases and cellular processes.
4. Combination therapy studies to evaluate the efficacy of ACY-1215 in combination with other anticancer drugs or neuroprotective agents.
5. Development of biomarkers to predict response to ACY-1215 and monitor treatment efficacy.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule inhibitor of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide with potential applications in the treatment of cancer, neurodegenerative disorders, and inflammatory conditions. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been extensively studied in pre-clinical models of various diseases, including multiple myeloma, lymphoma, and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and enhance the efficacy of other anticancer drugs. In addition, ACY-1215 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-21-14(11(9-18-21)13-7-8-19-24-13)16(23)20-12-6-4-3-5-10(12)15(17)22/h3-9H,2H2,1H3,(H2,17,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSLYHAOPORNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-ethyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(hydrazinocarbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4327036.png)
![2-[[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl](methyl)amino]ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4327044.png)
![2-[{[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetyl}(methyl)amino]ethyl [(3,5-dichloro-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B4327048.png)

![2-[[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl](methyl)amino]ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4327060.png)
![1-(4-fluorobenzyl)-2,5'-dioxo-1'-phenyl-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4327066.png)
![1,3'-diacetyl-5'-pyridin-4-yl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327071.png)


![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4327092.png)
![1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327104.png)
![8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4327117.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-pyridin-2-ylacetamide](/img/structure/B4327122.png)
![N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4327136.png)